2-[methyl-[(5-phenyl-1H-imidazol-2-yl)methyl]amino]propanoic acid
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Overview
Description
2-[methyl-[(5-phenyl-1H-imidazol-2-yl)methyl]amino]propanoic acid is a synthetic organic compound featuring an imidazole ring substituted with a phenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl-[(5-phenyl-1H-imidazol-2-yl)methyl]amino]propanoic acid typically involves multi-step organic reactions
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Attachment of the Propanoic Acid Moiety: The final step involves the alkylation of the imidazole ring with a propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[methyl-[(5-phenyl-1H-imidazol-2-yl)methyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[methyl-[(5-phenyl-1H-imidazol-2-yl)methyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[methyl-[(5-phenyl-1H-imidazol-2-yl)methyl]amino]propanoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing biochemical pathways. The phenyl group may enhance binding affinity through hydrophobic interactions, while the propanoic acid moiety can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-[methyl-[(5-phenyl-1H-imidazol-2-yl)methyl]amino]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-[methyl-[(5-phenyl-1H-imidazol-2-yl)methyl]amino]butanoic acid: Contains a butanoic acid moiety, offering different steric and electronic properties.
Uniqueness
2-[methyl-[(5-phenyl-1H-imidazol-2-yl)methyl]amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring and phenyl group enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-[methyl-[(5-phenyl-1H-imidazol-2-yl)methyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10(14(18)19)17(2)9-13-15-8-12(16-13)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXBNIYBUOFAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)CC1=NC=C(N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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